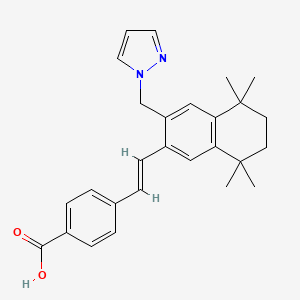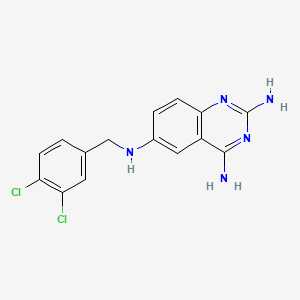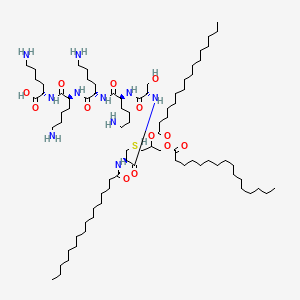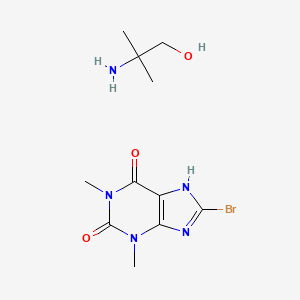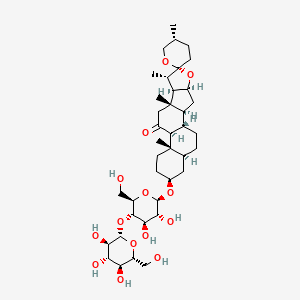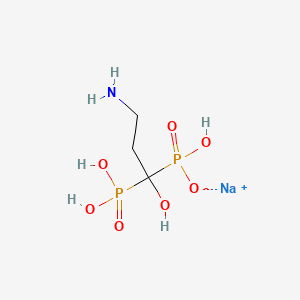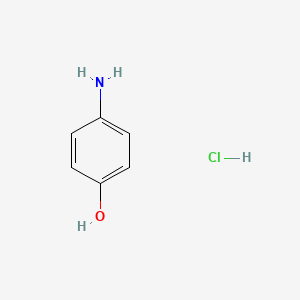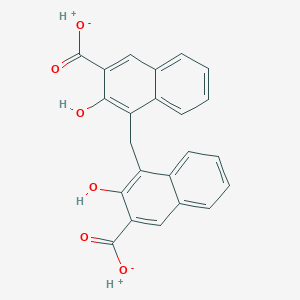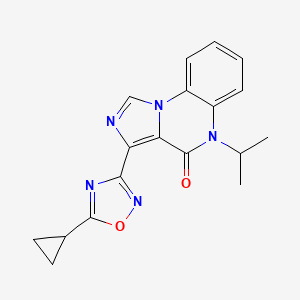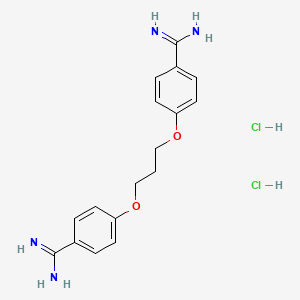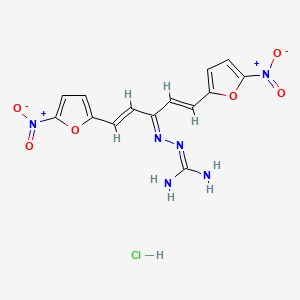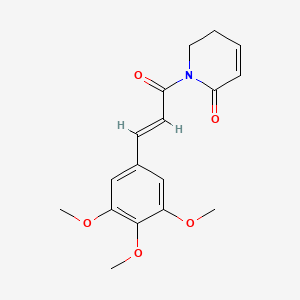
Piperlongumine
Vue d'ensemble
Description
La pipérylongumine est un alcaloïde amide que l'on trouve principalement dans les fruits et les racines de la plante Piper longum L., communément appelée poivre long. Ce composé naturel a suscité un intérêt considérable en raison de sa puissante activité contre la prolifération de diverses cellules cancéreuses. La pipérylongumine présente une gamme d'activités biologiques, notamment des propriétés anti-inflammatoires, antibactériennes et anticancéreuses .
Mécanisme D'action
Piperlongumine, also known as Piplartine, is an alkaloid derived from long pepper . It has been extensively studied for its therapeutic properties, particularly its anti-inflammatory and anti-cancer effects .
Target of Action
This compound’s primary targets include major inflammatory signaling cascades such as MAPK, NF-κB, and JAK/STAT . It also targets GSTO1, a major covalent target for cancer cell death induction . These targets play crucial roles in inflammation and cancer progression .
Mode of Action
This compound interacts with its targets, leading to a strong inhibitory effect on the major inflammatory signaling cascades . It also efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression . This results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Biochemical Pathways
This compound affects various biochemical pathways. It has a strong inhibitory effect on the MAPK, NF-κB, and JAK/STAT signaling cascades, which are major inflammatory signaling pathways . It also triggers various cellular and molecular apoptosis-related pathways, selectively targeting and killing cancer cells .
Pharmacokinetics
It is known that this compound’s bioavailability can be improved using drug packaging techniques based on nanotechnology .
Result of Action
The result of this compound’s action is a significant reduction in inflammation and cancer cell proliferation . It leads to apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression . In cancer cells, this compound’s action results in a significant inhibition of cell proliferation .
Analyse Biochimique
Biochemical Properties
Piperlongumine has been extensively investigated for its observable therapeutic properties, particularly its anti-inflammatory action . It displays a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Cellular Effects
This compound has demonstrated significant inhibitory effects on various cancer cell proliferation, including breast cancer . It influences multiple signaling pathways such as JAK2-STAT3 and PI3K/Akt/mTOR . It induces apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Dosage Effects in Animal Models
In animal models, this compound treatment has been shown to radically shrink glioblastoma tumors and extend life
Metabolic Pathways
It has been shown to have a strong inhibitory effect on major inflammatory signaling cascades , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La pipérylongumine peut être synthétisée par amidation de la 5,6-dihydropyridin-2(1H)-one et de l'acide 3,4,5-triméthoxycinnamique disponible dans le commerce. Le principal défi de la voie de synthèse est la préparation de la 5,6-dihydropyridin-2(1H)-one . La réaction implique généralement l'utilisation d'une solution méthanolique d'acide chlorhydrique (6,0 M) ajoutée goutte à goutte et agitée à 0 °C pendant 1 heure avant d'être concentrée sous vide .
Méthodes de production industrielle : Les méthodes de production industrielle de la pipérylongumine ne sont pas largement documentées. La synthèse suit généralement les méthodes de laboratoire avec une optimisation pour une production à plus grande échelle. L'utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et la pureté est cruciale dans les environnements industriels .
Analyse Des Réactions Chimiques
Types de réactions : La pipérylongumine subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction impliquant la pipérylongumine sont moins fréquentes, mais peuvent être explorées pour la synthèse de dérivés.
Substitution : La pipérylongumine peut subir des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres agents oxydants.
Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la pipérylongumine, qui sont explorés pour leurs activités biologiques améliorées .
4. Applications de la recherche scientifique
La pipérylongumine a un large éventail d'applications de recherche scientifique :
Médecine : Investiguée pour ses propriétés anticancéreuses, anti-inflammatoires et antibactériennes. .
Industrie : Applications potentielles dans le développement de médicaments anticancéreux et d'autres agents thérapeutiques.
5. Mécanisme d'action
La pipérylongumine exerce ses effets principalement par l'élévation des niveaux d'espèces réactives de l'oxygène (ROS) dans les cellules cancéreuses. Cela conduit à un stress oxydatif, entraînant l'apoptose et la mort cellulaire. Le composé cible sélectivement les cellules cancéreuses en raison de leurs niveaux de ROS basaux plus élevés par rapport aux cellules normales . La pipérylongumine inhibe également les voies de signalisation clés, notamment NF-κB et MAPK, qui sont impliquées dans l'inflammation et la progression du cancer .
Composés similaires :
Capsaïcine : Trouvée dans les piments, présente des activités anticancéreuses similaires par la génération de ROS.
Curcumine : Un composé du curcuma, connu pour ses propriétés anti-inflammatoires et anticancéreuses.
Unicité : La pipérylongumine est unique en raison de sa toxicité sélective envers les cellules cancéreuses et de sa capacité à induire la génération de ROS spécifiquement dans ces cellules. Ce mécanisme sélectif en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Piperlongumine has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of various derivatives with potential therapeutic applications.
Biology: Studied for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties. .
Industry: Potential applications in the development of anti-cancer drugs and other therapeutic agents.
Comparaison Avec Des Composés Similaires
Piperine: Another alkaloid found in black pepper, known for its anti-inflammatory and anti-cancer properties.
Capsaicin: Found in chili peppers, exhibits similar anti-cancer activities through ROS generation.
Curcumin: A compound in turmeric, known for its anti-inflammatory and anti-cancer properties.
Uniqueness: Piperlongumine is unique due to its selective toxicity towards cancer cells and its ability to induce ROS generation specifically in these cells. This selective mechanism makes it a promising candidate for cancer therapy .
Propriétés
IUPAC Name |
1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYUUZNAVQNPG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029762 | |
| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Piplartine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20069-09-4 | |
| Record name | Piperlongumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20069-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperlongumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperlongumine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERLONGUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGD66V4SVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piplartine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 °C | |
| Record name | Piplartine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


